![molecular formula C18H19N3O3S2 B2541782 3-(phenylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034452-05-4](/img/structure/B2541782.png)
3-(phenylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains functional groups such as a phenylsulfonyl group, a thiophene ring, and a pyrazole ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the phenylsulfonyl group might undergo reactions typical of sulfones, while the thiophene and pyrazole rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, and reactivity could be predicted based on the functional groups present .Scientific Research Applications
Enantioselective Bioreduction for (S)-Duloxetine Production
- Bioreduction Process : Whole cells of Rhodotorula glutinis reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the desired intermediate with excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) and high conversion rates .
Synthetic Thiophene Derivatives
- Applications : Various synthetic thiophene derivatives find use in pharmaceuticals and materials science.
Chiral Alcohol Synthesis
- Biocatalysis : Isolated dehydrogenases from Exiguobacterium sp. and Thermoanaerobacter sp. achieve an ee of 98% in the synthesis of (S)-ethyl 3-hydroxy-3-(thiophen-2-yl) propanoate and (S)-3-chloro-1-(thiophen-2-yl) propan-1-ol, respectively .
Photophysical Properties
Mechanism of Action
Mode of Action
It’s known that the compound undergoes bioreduction
Biochemical Pathways
The compound 3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is involved in the production of (S)-duloxetine, a blockbuster antidepressant drug . It is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine
Result of Action
It is known that the compound is involved in the production of (s)-duloxetine, an antidepressant drug .
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)19-9-11-21-10-6-17(20-21)15-7-12-25-14-15/h1-7,10,12,14H,8-9,11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLBXQKHDVPDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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